KU-0063794

Catalog No.
S548389
CAS No.
938440-64-3
M.F
C25H31N5O4
M. Wt
465.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KU-0063794

CAS Number

938440-64-3

Product Name

KU-0063794

IUPAC Name

[5-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol

Molecular Formula

C25H31N5O4

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C25H31N5O4/c1-16-13-30(14-17(2)34-16)25-27-23-20(24(28-25)29-8-10-33-11-9-29)5-6-21(26-23)18-4-7-22(32-3)19(12-18)15-31/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3/t16-,17+

InChI Key

RFSMUFRPPYDYRD-CALCHBBNSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

KU0063794; KU-0063794; KU 0063794; Ku0063794; Ku 0063794; Ku-0063794; KU63794; KU 63794; KU-63794.

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=C(C=CC(=N3)C4=CC(=C(C=C4)OC)CO)C(=N2)N5CCOCC5

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC3=C(C=CC(=N3)C4=CC(=C(C=C4)OC)CO)C(=N2)N5CCOCC5

The exact mass of the compound (5-(2-((2R,6S)-2,6-dimethylmorpholino)-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol is 465.2376 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

KU-0063794 (CAS: 938440-64-3) is a potent, ATP-competitive dual inhibitor of the mechanistic target of rapamycin complexes 1 and 2 (mTORC1 and mTORC2). Unlike classical allosteric modulators, KU-0063794 directly targets the ATP-binding pocket of the mTOR kinase, yielding an IC50 of approximately 10 nM in cell-free assays [1]. From a procurement and material-selection standpoint, its primary value lies in its extreme selectivity profile; it provides robust suppression of mTOR signaling without the off-target lipid kinase (PI3K) inhibition characteristic of earlier-generation dual inhibitors . This makes it an essential baseline standard for laboratories and pharmaceutical developers requiring definitive isolation of mTOR-dependent cellular processes from upstream PI3K/Akt pathway dynamics.

Substituting KU-0063794 with classical rapalogs (e.g., Rapamycin, Temsirolimus) or dual PI3K/mTOR inhibitors (e.g., PI-103, NVP-BEZ235) fundamentally compromises experimental integrity and therapeutic modeling. Rapalogs are allosteric inhibitors that primarily suppress mTORC1 while leaving mTORC2 intact, which frequently triggers a compensatory feedback loop that hyperactivates Akt via Ser473 phosphorylation, confounding efficacy data [1]. Conversely, substituting with dual PI3K/mTOR inhibitors introduces significant off-target suppression of Class I PI3K isoforms, making it impossible to determine whether observed phenotypic changes are driven by mTOR or PI3K blockade [2]. Procurement of KU-0063794 is necessary when the application demands complete ablation of both mTOR complexes without cross-reactivity against the broader kinome.

Absolute Selectivity Over Class I PI3K Isoforms

A critical procurement differentiator for KU-0063794 is its lack of cross-reactivity with phosphoinositide 3-kinases (PI3Ks). While dual inhibitors like PI-103 inhibit both PI3K and mTOR in the low nanomolar range, KU-0063794 maintains an IC50 of ~10 nM for mTORC1/2 while exhibiting no significant inhibition against Class 1 PI3Ks (PI3Kα, β, γ, δ) even at concentrations up to 10 µM [1]. This >1000-fold selectivity window ensures that upstream PI3K signaling remains unperturbed.

Evidence DimensionKinase Selectivity (mTOR vs PI3K)
Target Compound DataKU-0063794: IC50 ~10 nM (mTOR), >10,000 nM (PI3K)
Comparator Or BaselinePI-103 / NVP-BEZ235: IC50 <50 nM for both mTOR and PI3K
Quantified Difference>1000-fold selectivity for mTOR over PI3K with KU-0063794
ConditionsIn vitro cell-free kinase assay

Procuring this specific compound is mandatory for assay developers who must definitively isolate mTOR-driven mechanisms from PI3K-driven mechanisms without confounding off-target effects.

Complete Suppression of mTORC2-Mediated Akt Phosphorylation

Unlike allosteric rapalogs, KU-0063794 acts as an ATP-competitive inhibitor capable of fully suppressing mTORC2. In comparative models, Rapamycin and Temsirolimus fail to inhibit mTORC2, often leading to a paradoxical increase in Akt phosphorylation at Ser473 due to the removal of negative feedback loops. KU-0063794 completely ablates Akt Ser473 phosphorylation at concentrations of 100-300 nM, preventing this compensatory survival signal [1].

Evidence DimensionAkt Ser473 Phosphorylation (mTORC2 output)
Target Compound DataKU-0063794: Complete inhibition at 100-300 nM
Comparator Or BaselineRapamycin / Temsirolimus: No inhibition; potential hyperactivation
Quantified DifferenceComplete blockade of mTORC2-mediated Akt activation versus baseline rapalogs
ConditionsIn vitro cell culture (e.g., RCC cell lines, HEK-293)

Buyers studying rapalog resistance or requiring complete shutdown of the mTOR survival pathway must select an ATP-competitive dual inhibitor like KU-0063794 to avoid artifactual Akt activation.

Enhanced Dephosphorylation of Rapamycin-Resistant 4E-BP1

The phosphorylation of 4E-BP1, a critical regulator of cap-dependent translation, is notoriously resistant to classical rapalogs. Quantitative immunoblotting demonstrates that KU-0063794 induces a significantly greater dephosphorylation of 4E-BP1 at Thr37, Thr46, and Ser65 compared to Rapamycin, achieving complete dephosphorylation and robust G1 cell-cycle arrest [1].

Evidence Dimension4E-BP1 Dephosphorylation Efficacy
Target Compound DataKU-0063794: Complete dephosphorylation at target residues
Comparator Or BaselineRapamycin: Partial/incomplete dephosphorylation
Quantified DifferenceHigher potency in blocking 4E-BP1-mediated translation initiation
ConditionsmTORC2-deficient and wild-type MEF cellular models

For researchers modeling protein synthesis blockade or cell cycle arrest, KU-0063794 provides a much more complete pharmacological knockout of mTORC1 outputs than standard rapamycin.

Solubility and In Vivo Formulation Compatibility

Processability and formulation are critical procurement factors for KU-0063794 due to its limited aqueous solubility (approx. 2.4 µM). Stock solutions require DMSO (up to 16.67 mg/mL or ~35 mM) coupled with heating (37°C) and sonication. For in vivo applications, generic aqueous buffers fail; quantitative formulation data shows that a clear, stable working solution (≥ 1.67 mg/mL) is successfully achieved using 20% SBE-β-CD in saline or a PEG300/Tween-80/Saline mixture [1].

Evidence DimensionIn Vivo Formulation Stability
Target Compound DataClear solution at ≥ 1.67 mg/mL in 20% SBE-β-CD/Saline or PEG300/Tween-80
Comparator Or BaselineStandard aqueous buffers (precipitation occurs)
Quantified DifferenceEnables reliable in vivo dosing compared to unformulated aqueous suspensions
ConditionsIn vivo formulation preparation (room temperature to 37°C)

Buyers planning animal studies must procure appropriate excipients (like SBE-β-CD or PEG300) alongside KU-0063794, as standard aqueous delivery will result in precipitation and failed dosing.

Dissecting PI3K vs. mTOR Pathway Contributions

Because KU-0063794 exhibits >1000-fold selectivity for mTOR over Class I PI3Ks, it is a highly effective procurement choice for laboratories mapping complex signaling networks. It allows researchers to definitively attribute phenotypic changes (such as autophagy induction or metabolic shifts) to mTOR kinase activity rather than upstream PI3K interference, a common confounding factor when using dual inhibitors like NVP-BEZ235 [1].

Overcoming Rapalog-Induced Feedback Activation in Oncology Models

In preclinical oncology screening, particularly for renal cell carcinoma and leukemias, classical rapalogs often fail due to mTORC2-mediated Akt hyperactivation. KU-0063794 is deployed to completely block this feedback loop by inhibiting both mTORC1 and mTORC2, providing a more accurate model of total mTOR pathway ablation [2].

Translational Blockade and 4E-BP1 Targeting Assays

For assays specifically measuring cap-dependent translation and G1 cell-cycle arrest, KU-0063794 is prioritized over rapamycin. Its ability to induce complete dephosphorylation of 4E-BP1 at key residues (Thr37, Thr46, Ser65) ensures that translation initiation is robustly halted, making it a highly reliable positive control in high-throughput screening for novel translation inhibitors [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

465.23760449 Da

Monoisotopic Mass

465.23760449 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

81HJG228AB

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Acute Toxic

Acute Toxic

Other CAS

938440-64-3

Wikipedia

Ku-0063794

Dates

Last modified: 08-15-2023
1: Fan QW, Weiss WA. Inhibition of PI3K-Akt-mTOR signaling in glioblastoma by mTORC1/2 inhibitors. Methods Mol Biol. 2012;821:349-59. PubMed PMID: 22125077.
2: Case N, Thomas J, Sen B, Styner M, Xie Z, Galior K, Rubin J. Mechanical regulation of glycogen synthase kinase 3β (GSK3β) in mesenchymal stem cells is dependent on Akt protein serine 473 phosphorylation via mTORC2 protein. J Biol Chem. 2011 Nov 11;286(45):39450-6. Epub 2011 Sep 28. PubMed PMID: 21956113; PubMed Central PMCID: PMC3234768.
3: Dormond-Meuwly A, Roulin D, Dufour M, Benoit M, Demartines N, Dormond O. The inhibition of MAPK potentiates the anti-angiogenic efficacy of mTOR inhibitors. Biochem Biophys Res Commun. 2011 Apr 22;407(4):714-9. Epub 2011 Mar 23. PubMed PMID: 21439267.
4: Cheng J, Wang Y, Ma Y, Chan BT, Yang M, Liang A, Zhang L, Li H, Du J. The mechanical stress-activated serum-, glucocorticoid-regulated kinase 1 contributes to neointima formation in vein grafts. Circ Res. 2010 Nov 12;107(10):1265-74. Epub 2010 Sep 30. Erratum in: Circ Res. 2011 Jan 7;108(1):e1. PubMed PMID: 20884880.
5: Sturgill TW, Hall MN. Activating mutations in TOR are in similar structures as oncogenic mutations in PI3KCalpha. ACS Chem Biol. 2009 Dec 18;4(12):999-1015. PubMed PMID: 19902965; PubMed Central PMCID: PMC2796128.
6: Malagu K, Duggan H, Menear K, Hummersone M, Gomez S, Bailey C, Edwards P, Drzewiecki J, Leroux F, Quesada MJ, Hermann G, Maine S, Molyneaux CA, Le Gall A, Pullen J, Hickson I, Smith L, Maguire S, Martin N, Smith G, Pass M. The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Bioorg Med Chem Lett. 2009 Oct 15;19(20):5950-3. Epub 2009 Aug 13. PubMed PMID: 19762236.
7: García-Martínez JM, Moran J, Clarke RG, Gray A, Cosulich SC, Chresta CM, Alessi DR. Ku-0063794 is a specific inhibitor of the mammalian target of rapamycin (mTOR). Biochem J. 2009 Jun 12;421(1):29-42. PubMed PMID: 19402821; PubMed Central PMCID: PMC2708931.

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